6,6-Dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile, commonly known as Alectinib, is a small-molecule kinase inhibitor primarily used in the treatment of anaplastic lymphoma kinase-positive metastatic non-small cell lung cancer. This compound is characterized by its complex structure, which includes a benzo[b]carbazole core and a morpholinopiperidine moiety, contributing to its pharmacological efficacy.
Alectinib falls under the category of targeted cancer therapies, specifically classified as a tyrosine kinase inhibitor. It is designed to interfere with specific enzymes involved in the signaling pathways that promote tumor growth.
The synthesis of 6,6-Dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile involves several key steps:
The synthesis process has been optimized to enhance yield and purity, with variations in solvent choice and reaction time being key factors in achieving desirable results. The typical yield reported for Alectinib synthesis is around 1.95 grams from specific starting materials under controlled conditions.
The molecular formula of Alectinib is , with a molecular weight of approximately 482.62 g/mol. The structure features:
This complex arrangement contributes to its biological activity and specificity towards anaplastic lymphoma kinase.
The compound's structural data can be summarized as follows:
Alectinib undergoes various chemical reactions typical for small molecules, including:
The reactions are influenced by factors such as pH, temperature, and the presence of catalysts or solvents. Detailed reaction pathways are often explored in research studies to optimize synthesis conditions and improve yields.
Alectinib functions primarily as an inhibitor of anaplastic lymphoma kinase. Its mechanism involves:
Studies have shown that Alectinib effectively reduces tumor growth in models expressing anaplastic lymphoma kinase mutations, demonstrating its potential as a targeted therapy for resistant cancer types .
Alectinib exhibits the following physical properties:
Key chemical properties include:
Relevant data indicates that Alectinib should be stored at low temperatures (below -20°C) to maintain stability and efficacy .
Alectinib is primarily used in oncology for:
The ongoing research into Alectinib's efficacy against various mutations continues to expand its potential applications within cancer treatment paradigms .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4